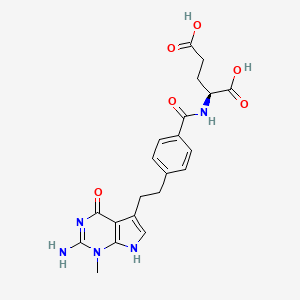![molecular formula C6H3BrClN3 B565984 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 960613-96-1](/img/structure/B565984.png)
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in the regulation of many cellular processes such as cell cycle progression, apoptosis, transcription, and viral infections .
Mode of Action
This compound interacts with its targets, the protein kinases, by addressing the ATP-binding pocket . The ATP-binding pocket is a region on the protein kinase where ATP (adenosine triphosphate) usually binds. By binding to this pocket, this compound inhibits the activity of the protein kinase, preventing the phosphorylation process .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways include those involved in cell cycle progression, apoptosis, transcription, and viral infections . The exact downstream effects depend on the specific protein kinase being inhibited and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are the inhibition of protein kinase activity and the subsequent alteration of various cellular processes. This can lead to changes in cell cycle progression, apoptosis, transcription, and viral infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and biological factors like the presence of specific transport proteins in the body, can also affect the compound’s action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the Miyaura borylation reaction, where the brominated starting material is treated with PdCl2(dppf) and KOAc in 1,4-dioxane, and the chlorinated starting material is treated with Pd2(dba)3, tricyclohexylphosphine, and KOAc in 1,2-dimethoxyethane under microwave conditions at 150°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like DMF or toluene are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Coupling Products: Products include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Comparación Con Compuestos Similares
- 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-phenylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to its analogs, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBSUPWYUVHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670420 | |
| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960613-96-1 | |
| Record name | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

![4-(2-Chlorophenyl)-2,6-bis[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester](/img/structure/B565907.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)

![2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565916.png)




